molecular formula C18H11F3N4OS B11514069 6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11514069
M. Wt: 388.4 g/mol
InChI Key: NMMOAJSIHRMESH-UHFFFAOYSA-N
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Description

6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including an amino group, a thiophene ring, a trifluoromethyl-substituted phenyl ring, and a pyrano[2,3-c]pyrazole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature, making it an efficient and environmentally friendly synthesis route.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, such as the amino group and the trifluoromethyl-substituted phenyl ring, may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares a similar pyrazole core and trifluoromethyl-substituted phenyl ring.

    4-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(pyridin-2-yl)pyrano[2,3-c]pyrazole-5-carbonitrile: Another pyrano[2,3-c]pyrazole derivative with different substituents.

Uniqueness

6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H11F3N4OS

Molecular Weight

388.4 g/mol

IUPAC Name

6-amino-3-thiophen-2-yl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H11F3N4OS/c19-18(20,21)10-5-3-9(4-6-10)13-11(8-22)16(23)26-17-14(13)15(24-25-17)12-2-1-7-27-12/h1-7,13H,23H2,(H,24,25)

InChI Key

NMMOAJSIHRMESH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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